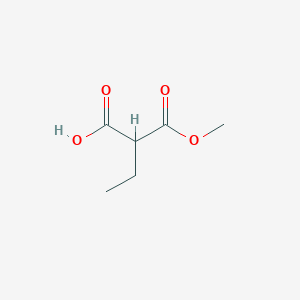
2-(Methoxycarbonyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxycarbonyl)butanoic acid is an organic compound with the molecular formula C6H10O4 . It belongs to the class of organic compounds known as methyl-branched fatty acids .
Physical And Chemical Properties Analysis
2-(Methoxycarbonyl)butanoic acid has a molecular weight of 146.14 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 146.05790880 g/mol . The compound has a topological polar surface area of 63.6 Ų .Scientific Research Applications
Protective Role in Intestinal Health
- Methionine Precursor in Poultry Nutrition : DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), a source of dietary methionine widely used in poultry nutrition, has shown to protect intestinal epithelial barrier function in vitro models. This protective effect is attributed to increased production of antioxidant metabolites like taurine and glutathione (Martín-Venegas et al., 2013).
Applications in Electrochemistry
- Asymmetric Electrochemical Carboxylation : A novel method using asymmetric electrochemical carboxylation has been developed to produce 2-hydroxy-2-phenylpropionic acid (atrolactic acid), an active pharmaceutical intermediate. This method involves the selective fixation of carbon dioxide (Zhang et al., 2009).
Cellular Conversion Studies
- Conversion in Intestinal Cells : HMTBA is converted to L-Met in differentiated intestinal Caco-2 cells, with D- and L-HMTBA oxidation being up-regulated by HMTBA supplementation. This process reveals the potential of intestinal epithelium in utilizing HMTBA as a dietary source of Met (Martín-Venegas et al., 2011).
Protonation Thermochemistry
- Study of Hydroxy- and Methoxycarbonyl Compounds : Gas-phase basicities of hydroxy- and methoxycarbonyl compounds were determined, providing insights into their protonation entropies and affinities. This research aids in understanding the stability and reactive behavior of these compounds (Bouchoux et al., 2005).
Green Chemistry Applications
- Organic Solvent-Free Demethylation : A mild and efficient process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in certain syntheses, has been developed without the use of organic solvents. This advances green chemistry approaches (Delhaye et al., 2006).
Biochemical Conversion Pathways
- Stereospecific Conversion to L-methionine : The conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in chick liver homogenates was observed to be stereospecific, providing insights into biochemical pathways relevant in nutrition and metabolism (Dibner & Knight, 1984).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often used in suzuki–miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, organoboron reagents interact with palladium catalysts in a process involving oxidative addition and transmetalation .
Biochemical Pathways
Similar compounds are known to be involved in various metabolic pathways .
Result of Action
In the context of suzuki–miyaura coupling reactions, it can contribute to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 2-(Methoxycarbonyl)butanoic acid can be influenced by various environmental factors. For instance, in Suzuki–Miyaura coupling reactions, the reaction conditions can significantly impact the success of the reaction .
properties
IUPAC Name |
2-methoxycarbonylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3-4(5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFFSYNZMURJCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxycarbonyl)butanoic acid | |
CAS RN |
75970-22-8 |
Source


|
| Record name | 2-(methoxycarbonyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)
![2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2416460.png)
![N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2416461.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B2416465.png)


![2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416469.png)
![3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide](/img/structure/B2416472.png)
![(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2416474.png)
![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2416475.png)

![N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2416481.png)
![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2416482.png)